molecular formula C11H7F3N2O B2444337 6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 221195-97-7

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2444337
CAS No.: 221195-97-7
M. Wt: 240.185
InChI Key: UHVAXGANCIBPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring with a phenyl group and a trifluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce dihydropyridazine derivatives with varying degrees of saturation.

Scientific Research Applications

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridazine
  • 6-Phenylpyridazine
  • 2,3-Dihydropyridazine derivatives

Uniqueness

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both a phenyl group and a trifluoromethyl group on the pyridazine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-6-9(15-16-10(8)17)7-4-2-1-3-5-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVAXGANCIBPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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